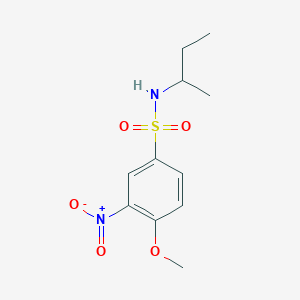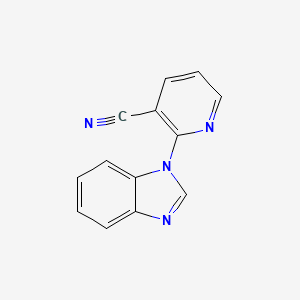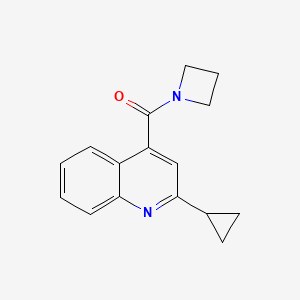![molecular formula C15H15NO2S B7461395 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone have been investigated in various studies. It has been shown to exhibit cytotoxicity against cancer cells, anti-inflammatory activity, and antiviral properties. It has also been reported to affect the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone in lab experiments include its versatility as a reagent for the formation of C-C and C-N bonds, its potential applications in various fields, and its relatively simple synthesis method. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and effectiveness in some experiments.
Future Directions
There are several future directions for the study of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone. These include further investigation of its mechanism of action, exploration of its potential applications in drug discovery and materials science, and development of more efficient synthesis methods. Additionally, studies on its toxicity and safety profiles are necessary for its potential use in clinical settings.
In conclusion, 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential benefits and limitations.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone involves a multi-step process that includes the reaction of indole with furfural in the presence of a catalyst. The final product is obtained through purification and characterization methods such as chromatography and spectroscopy.
Scientific Research Applications
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been employed as a versatile reagent for the formation of C-C and C-N bonds.
properties
IUPAC Name |
2,3-dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-10-12-6-7-14(18-12)15(17)16-9-8-11-4-2-3-5-13(11)16/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGNVXQLYFAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
